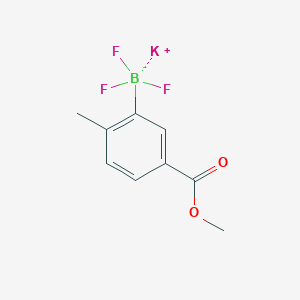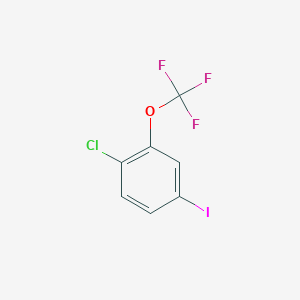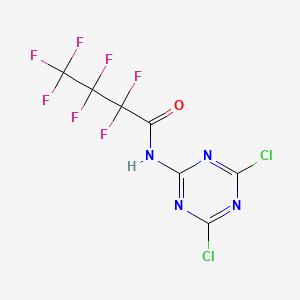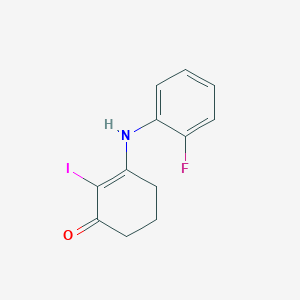
N-(Salicylidene)-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Salicylidene)-2,4-difluoroaniline (N-SFD) is an organic compound that is a derivative of aniline and is used in a variety of scientific applications. N-SFD is a versatile compound with a wide range of applications in organic chemistry, biochemistry, and pharmacology. Due to its unique properties, N-SFD has been studied extensively and has been found to be useful in a variety of laboratory experiments.
Scientific Research Applications
N-(Salicylidene)-2,4-difluoroaniline has a variety of scientific applications. It is used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It is also used as a catalyst in various reactions, such as the synthesis of polymers and the synthesis of pharmaceuticals. N-(Salicylidene)-2,4-difluoroaniline is also used in the synthesis of compounds with biological activity, such as antifungal agents and antiviral agents.
Mechanism of Action
The mechanism of action of N-(Salicylidene)-2,4-difluoroaniline is not fully understood. However, it is believed that N-(Salicylidene)-2,4-difluoroaniline acts as an electron donor, allowing it to form strong covalent bonds with other molecules. This allows N-(Salicylidene)-2,4-difluoroaniline to interact with other molecules in a variety of ways, such as forming strong hydrogen bonds, forming strong van der Waals interactions, and forming strong electrostatic interactions.
Biochemical and Physiological Effects
N-(Salicylidene)-2,4-difluoroaniline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory and anti-tumor effects. It has also been found to have antioxidant properties, which may be beneficial in treating various diseases.
Advantages and Limitations for Lab Experiments
N-(Salicylidene)-2,4-difluoroaniline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to purchase, and it is easy to synthesize. It is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, N-(Salicylidene)-2,4-difluoroaniline is not suitable for use in experiments involving high temperatures or high pressures, as it may decompose at these conditions.
Future Directions
There are a variety of potential future directions for research involving N-(Salicylidene)-2,4-difluoroaniline. One potential area of research is the development of new synthetic methods for the synthesis of N-(Salicylidene)-2,4-difluoroaniline. Additionally, researchers could investigate the potential therapeutic applications of N-(Salicylidene)-2,4-difluoroaniline, such as its potential use in the treatment of cancer or other diseases. Other potential areas of research include the development of new catalysts based on N-(Salicylidene)-2,4-difluoroaniline and the development of new materials based on N-(Salicylidene)-2,4-difluoroaniline. Finally, researchers could investigate the potential environmental and health implications of N-(Salicylidene)-2,4-difluoroaniline, including its potential toxicity and its potential effects on the environment.
Synthesis Methods
N-(Salicylidene)-2,4-difluoroaniline can be synthesized through a variety of methods. One common method is the reaction of aniline with 2,4-difluorobenzoyl chloride in the presence of a base. This reaction produces N-(Salicylidene)-2,4-difluoroaniline as well as 2,4-difluorobenzamide as by-products. Other methods of synthesis include the reaction of aniline with 2,4-difluorobenzoyl bromide, the reaction of aniline with 2,4-difluorobenzoyl fluoride, and the reaction of aniline with 2,4-difluorobenzoyl sulfonyl chloride.
properties
IUPAC Name |
2-[(2,4-difluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWNTHDAXAUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Salicylidene)-2,4-difluoroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)


![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)

